ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a benzoate ester group. It is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
- Ethyl 4-(2-hydroxybenzylamino)benzoate
- Ethyl 4-(2-chlorobenzamido)benzoate
- Ethyl 4-(2-furoylamino)benzoate
These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-3-31-23(29)18-9-11-19(12-10-18)25-21(27)15-26-22(28)20(32-24(26)30)14-16(2)13-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,25,27)/b16-13+,20-14- |
InChI Key |
CYBOOJVVMIMOIV-SDEVTQOVSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=O |
Origin of Product |
United States |
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